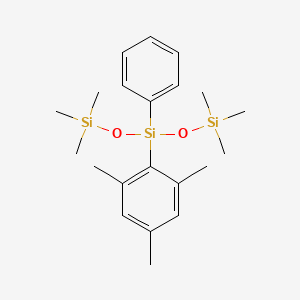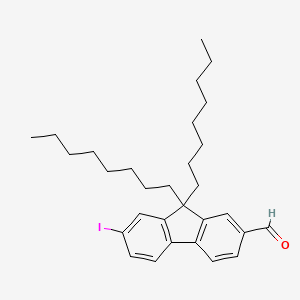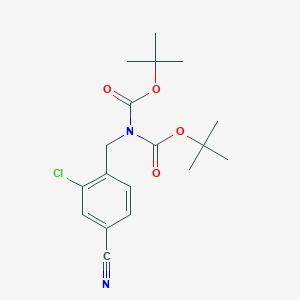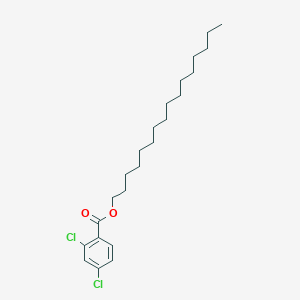![molecular formula C18H23N3O4S B14219028 {2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine CAS No. 823780-86-5](/img/structure/B14219028.png)
{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine is a complex organic compound characterized by the presence of a morpholine ring, a sulfonyl group, and a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine typically involves multiple steps. One common method includes the reaction of 4-(morpholine-4-sulfonyl)phenol with 1,3-dibromobenzene under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as amination, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.
Applications De Recherche Scientifique
{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can act as an inhibitor in biochemical assays, particularly targeting enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine involves its interaction with specific molecular targets. For instance, it may bind to the active site of an enzyme, inhibiting its activity. The sulfonyl group can form strong interactions with amino acid residues, while the morpholine ring can enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {4-(Morpholine-4-sulfonyl)phenoxy}acetic acid
- {4-(Morpholine-4-sulfonyl)phenoxy}ethanol
- {4-(Morpholine-4-sulfonyl)phenoxy}propane
Uniqueness
{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine is unique due to its specific structural features, such as the presence of two methanamine groups and the phenylene linkage
Propriétés
Numéro CAS |
823780-86-5 |
|---|---|
Formule moléculaire |
C18H23N3O4S |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
[3-(aminomethyl)-2-(4-morpholin-4-ylsulfonylphenoxy)phenyl]methanamine |
InChI |
InChI=1S/C18H23N3O4S/c19-12-14-2-1-3-15(13-20)18(14)25-16-4-6-17(7-5-16)26(22,23)21-8-10-24-11-9-21/h1-7H,8-13,19-20H2 |
Clé InChI |
HBMWODYSRKWYPO-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3CN)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14218974.png)
![Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate](/img/structure/B14218981.png)


![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14218990.png)
![N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide](/img/structure/B14218991.png)

![1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene](/img/structure/B14219003.png)
![2,3-Diphenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14219009.png)
![2(5H)-Furanone, 4-[(2-methoxyethoxy)methoxy]-](/img/structure/B14219016.png)
![3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]-](/img/structure/B14219022.png)

